molecular formula C14H16Cl2N4 B6610480 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2763759-99-3

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B6610480
M. Wt: 311.2 g/mol
InChI Key: GXWCGQINCMPFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (PBDH) is a compound of interest to the scientific community due to its potential applications in research. PBDH is a small molecule that has been studied for its unique properties, such as its ability to interact with various biological systems. PBDH has been used in the study of various physiological processes and has been found to have a number of potential applications in the laboratory.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 3-aminopyridine with 2-bromo-1-(1H-1,3-benzodiazol-2-yl)ethan-1-one followed by reduction of the resulting ketone to the corresponding alcohol and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.

Starting Materials
3-aminopyridine, 2-bromo-1-(1H-1,3-benzodiazol-2-yl)ethan-1-one, Sodium borohydride, Hydrochloric acid

Reaction
Step 1: 3-aminopyridine is reacted with 2-bromo-1-(1H-1,3-benzodiazol-2-yl)ethan-1-one in the presence of a base such as potassium carbonate to form the corresponding ketone intermediate., Step 2: The ketone intermediate is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride., Step 3: The resulting alcohol is reacted with hydrochloric acid to form the dihydrochloride salt of the final compound.

Scientific Research Applications

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been studied for its potential applications in scientific research. It has been used to study the effects of various biological systems, such as the nervous system and the cardiovascular system. 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has also been used to study the effects of different drugs on the body, as it has been found to interact with various receptors and enzymes.

Mechanism Of Action

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is believed to interact with various biological systems by binding to specific receptors and enzymes. It has been found to bind to the G protein-coupled receptor (GPCR), which is involved in the regulation of various physiological processes. 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has also been found to interact with various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of various hormones and neurotransmitters.

Biochemical And Physiological Effects

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been found to have a number of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the release of various hormones and neurotransmitters, such as serotonin and dopamine. 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has also been found to have an inhibitory effect on the production of various inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been found to have an inhibitory effect on the production of various enzymes, such as cyclooxygenase and lipoxygenase.

Advantages And Limitations For Lab Experiments

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is its ability to interact with various biological systems. This makes it an ideal compound for studying the effects of various drugs on the body. Additionally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is relatively stable and can be stored for extended periods of time without degradation. However, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a number of limitations. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is not very soluble in organic solvents, making it difficult to use in organic syntheses.

Future Directions

There are a number of potential future directions for the use of 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride in research. One potential direction is the development of new drug delivery systems based on 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride. Additionally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride could be used to study the effects of various drugs on the body and to develop new therapeutic agents. Additionally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride could be used to study the effects of various environmental factors on the body, such as air pollution. Finally, 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride could be used to study the effects of various genetic mutations on the body and to develop new treatments for genetic diseases.

properties

IUPAC Name

2-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4.2ClH/c15-8-7-14-17-12-5-1-2-6-13(12)18(14)11-4-3-9-16-10-11;;/h1-6,9-10H,7-8,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCGQINCMPFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CN=CC=C3)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

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